N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
“N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride” is a complex organic compound that contains thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been found to have a variety of biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method has been used to synthesize a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) have been used to confirm the structures of synthesized thiophene derivatives .Properties
IUPAC Name |
N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2.ClH/c20-15(14-2-1-10-23-14)17-4-5-18-6-8-19(9-7-18)16(21)13-3-11-22-12-13;/h1-3,10-12H,4-9H2,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQGOVVFKXGIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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